molecular formula C8H10N2O2S B8177496 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile

2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile

Cat. No.: B8177496
M. Wt: 198.24 g/mol
InChI Key: HCRPLJAPJBCTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile typically involves the reaction of cyclopropylsulfonyl chloride with azetidin-3-one, followed by the addition of acetonitrile. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azetidinylidene ring may also interact with nucleic acids or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

  • 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetone
  • 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)propionitrile

Comparison: Compared to similar compounds, 2-(1-(Cyclopropylsulfonyl)azetidin-3-ylidene)acetonitrile is unique due to its specific combination of the cyclopropylsulfonyl group and the azetidinylidene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1-cyclopropylsulfonylazetidin-3-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-4-3-7-5-10(6-7)13(11,12)8-1-2-8/h3,8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPLJAPJBCTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(=CC#N)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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